molecular formula C7H2Cl3FO3S B7976660 2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride

2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride

Cat. No.: B7976660
M. Wt: 291.5 g/mol
InChI Key: LARUSNHLTMTCIV-UHFFFAOYSA-N
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Description

2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2FO4S. It is a derivative of benzoic acid and features a benzene ring substituted with chlorine, fluorine, and chlorosulfonyl groups. This compound is primarily used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride typically involves the chlorination and sulfonylation of 4-fluorobenzoic acid. One common method includes the reaction of 4-fluorobenzoic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride. This intermediate is then treated with chlorosulfonic acid (HSO3Cl) to introduce the chlorosulfonyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The reactions are typically carried out in specialized reactors designed to handle corrosive reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Scientific Research Applications

2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid
  • 2-Chloro-4-fluoro-5-(chlorosulfonyl)benzoic acid
  • 2-Chloro-5-bromobenzoyl chloride

Uniqueness

2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with the chlorosulfonyl group. This combination of substituents imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis. The presence of the fluorine atom enhances the compound’s stability and reactivity compared to similar compounds without fluorine.

Properties

IUPAC Name

2-chloro-5-chlorosulfonyl-4-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3FO3S/c8-4-2-5(11)6(15(10,13)14)1-3(4)7(9)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARUSNHLTMTCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid (1.092 g, 4.0 mmol) was added dichloromethane (10 mL), oxalyl chloride (2.8 mL) and one small drop of N,N-dimethylformamide. The mixture was stirred at room temperature overnight. The mixture was then concentrated to give 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride which was used without additional purification.
Quantity
1.092 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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